molecular formula C8H11NO2 B6251928 N-(3-Oxocyclohex-1-EN-1-YL)acetamide CAS No. 23674-56-8

N-(3-Oxocyclohex-1-EN-1-YL)acetamide

Cat. No. B6251928
CAS RN: 23674-56-8
M. Wt: 153.18 g/mol
InChI Key: DFXMZJIZWYNSBP-UHFFFAOYSA-N
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Description

“N-(3-oxocyclohex-1-en-1-yl)acetamide” is a chemical compound with the CAS Number: 23674-56-8 . It has a molecular weight of 153.18 and its IUPAC name is N-(3-oxo-1-cyclohexen-1-yl)acetamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h5H,2-4H2,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” has a melting point range of 164-166 degrees . More detailed physical and chemical properties were not found in the web search results.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-oxocyclohex-1-en-1-yl)acetamide involves the condensation of cyclohexanone with ethyl acetate followed by the addition of ammonia to form the final product.", "Starting Materials": [ "Cyclohexanone", "Ethyl acetate", "Ammonia" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ethyl acetate in the presence of a base catalyst to form the intermediate, ethyl 3-oxocyclohex-1-en-1-ylacetate.", "Step 2: The intermediate is then treated with ammonia to form the final product, N-(3-oxocyclohex-1-en-1-yl)acetamide." ] }

CAS RN

23674-56-8

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

N-(3-oxocyclohexen-1-yl)acetamide

InChI

InChI=1S/C8H11NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h5H,2-4H2,1H3,(H,9,10)

InChI Key

DFXMZJIZWYNSBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=O)CCC1

Purity

95

Origin of Product

United States

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